molecular formula C13H19N3O3S B12993407 3-((3-Ethoxypropyl)amino)-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

3-((3-Ethoxypropyl)amino)-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B12993407
M. Wt: 297.38 g/mol
InChI Key: YLVRYUQLDIOMDF-UHFFFAOYSA-N
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Description

3-((3-Ethoxypropyl)amino)-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a compound belonging to the class of 1,2,4-benzothiadiazine-1,1-dioxides. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .

Preparation Methods

The synthesis of 3-((3-Ethoxypropyl)amino)-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of appropriate amines with 4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-((3-Ethoxypropyl)amino)-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((3-Ethoxypropyl)amino)-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 3-((3-Ethoxypropyl)amino)-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide include other 1,2,4-benzothiadiazine-1,1-dioxides, such as chlorothiazide and hydrochlorothiazide. These compounds share similar structural features and pharmacological activities but may differ in their specific chemical properties and applications .

Biological Activity

3-((3-Ethoxypropyl)amino)-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a complex organic compound belonging to the class of thiadiazines. This compound has garnered interest due to its potential biological activities, particularly as an inhibitor of monoamine oxidase (MAO) enzymes, which are crucial targets in the treatment of various neurological disorders.

Chemical Structure and Properties

The molecular formula for this compound is C13H19N3O3SC_{13}H_{19}N_{3}O_{3}S, and it features a thiadiazine ring, which is known for its diverse biological activities. The presence of the ethoxypropylamino group enhances its solubility and may influence its biological interactions.

1. Inhibition of Monoamine Oxidase

Recent studies have highlighted the potential of thiadiazole derivatives as selective inhibitors of monoamine oxidase A (MAO-A) and B (MAO-B). Research indicates that compounds with similar structures to this compound exhibit significant inhibitory effects against these enzymes. For instance, a study synthesized various thiadiazole derivatives and tested their inhibitory activity against MAO-A and MAO-B using fluorometric methods. The findings demonstrated that certain derivatives displayed IC50 values in the low micromolar range, indicating potent inhibitory activity .

Table 1: Inhibitory Activity of Thiadiazole Derivatives on MAO Isoforms

CompoundIC50 (μM)Selectivity
Compound A0.060 ± 0.002MAO-A
Compound B0.241 ± 0.011MAO-A
Compound C0.500 ± 0.020MAO-B

The above data suggests that structural modifications can significantly enhance the inhibitory potency against MAO enzymes.

2. Antimicrobial Activity

Thiadiazole derivatives have also been reported to possess antimicrobial properties. Compounds in this class have shown effectiveness against various bacterial and fungal strains. The mechanism is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

3. Antitumor Activity

In addition to enzyme inhibition and antimicrobial effects, some studies suggest that thiadiazole compounds may exhibit antitumor activity through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth factors .

Case Study: MAO Inhibition Profile

A study conducted on a series of synthesized thiadiazole compounds revealed that one derivative demonstrated an IC50 value of 0.060±0.0020.060\pm 0.002 μM against MAO-A, showcasing its potential as a therapeutic agent for neurological disorders . The study utilized both in vitro assays and computational docking studies to elucidate the binding interactions within the enzyme's active site.

Table 2: Reversibility of Inhibition by Selected Compounds

CompoundhMAO-A Activity Before Dialysis (%)hMAO-A Activity After Dialysis (%)
Control100 ± 0.00100 ± 0.00
Moclobemide31.253 ± 0.98590.347 ± 1.895
Clorgyline88.315 ± 1.57893.419 ± 1.994
Test Compound25.956 ± 0.95191.508 ± 1.577

This table illustrates the reversible nature of inhibition by selected compounds, indicating their potential therapeutic applications.

Properties

Molecular Formula

C13H19N3O3S

Molecular Weight

297.38 g/mol

IUPAC Name

N-(3-ethoxypropyl)-4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-imine

InChI

InChI=1S/C13H19N3O3S/c1-3-19-10-6-9-14-13-15-20(17,18)12-8-5-4-7-11(12)16(13)2/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,14,15)

InChI Key

YLVRYUQLDIOMDF-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN=C1NS(=O)(=O)C2=CC=CC=C2N1C

Origin of Product

United States

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